molecular formula C16H34OSn B14086799 (E)-3-(Tributylstannyl)-2-buten-1-ol

(E)-3-(Tributylstannyl)-2-buten-1-ol

Cat. No.: B14086799
M. Wt: 361.2 g/mol
InChI Key: PBOXKNHPWLMREP-UHFFFAOYSA-N
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Description

(E)-3-(Tributylstannyl)-2-buten-1-ol is an organotin compound characterized by the presence of a stannyl group attached to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Tributylstannyl)-2-buten-1-ol typically involves the reaction of tributylstannyl anion with suitable alkenyl halides. One common method includes the preparation of tributylstannyl potassium (Bu3SnK) from hexabutyldistannane (Bu3SnSnBu3) with potassium in dry tetrahydrofuran (THF) under an argon atmosphere at 0°C . This stannyl anion can then react with alkenyl halides to form the desired stannylated product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organotin chemistry and large-scale synthesis of similar compounds suggest that the process would involve the use of large reactors, controlled atmospheres, and precise temperature regulation to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Tributylstannyl)-2-buten-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted alkenes and enynes .

Scientific Research Applications

(E)-3-(Tributylstannyl)-2-buten-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(Tributylstannyl)-2-buten-1-ol involves the reactivity of the stannyl group. The stannyl group can participate in electron-transfer processes, leading to the formation of stannyl radicals and subsequent reaction intermediates . These intermediates can then undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(Tributylstannyl)-2-buten-1-ol is unique due to its specific stannylation pattern and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

(E)-3-tributylstannylbut-2-en-1-ol

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3;

InChI Key

PBOXKNHPWLMREP-UHFFFAOYSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C(=C/CO)/C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CCO)C

Origin of Product

United States

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